Sinapic acid

Catalog No.
S597376
CAS No.
7362-37-0
M.F
C11H12O5
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sinapic acid

CAS Number

7362-37-0

Product Name

Sinapic acid

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)/b4-3+

InChI Key

PCMORTLOPMLEFB-ONEGZZNKSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)O

Synonyms

(E)-sinapic acid, 2-propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-, 3,5-dimethoxy-4-hydroxycinnamic acid, 4-hydroxy-3,5-dimethoxycinnamic acid, cinnamic acid, 4-hydroxy-3,5-dimethoxy-, (E)-, sinapic acid, sinapic acid, (E)-, sinapinic acid, synapitic acid, trans-sinapic acid, trans-sinapinic acid

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O

The exact mass of the compound Sinapic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59261. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring hydroxycinnamic acid derivative characterized by its dual methoxy substitutions flanking a phenolic hydroxyl group. In analytical and industrial procurement, it is primarily sourced as a premier matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) of intact proteins, and as a high-efficiency bio-based precursor for advanced polymers and antioxidant formulations. Its specific UV absorption profile, crystallization behavior, and high electron-donating capacity make it a critical raw material where precise energy transfer, soft ionization, or rapid redox activity is required in downstream applications [1].

Substituting sinapic acid with closely related hydroxycinnamic acids, such as ferulic acid or α-cyano-4-hydroxycinnamic acid (CHCA), fundamentally alters process and analytical outcomes. In mass spectrometry, CHCA acts as a 'hot' matrix that transfers excessive internal energy, causing severe in-source decay and signal loss for proteins above 10 kDa, whereas sinapic acid acts as a 'cool' matrix preserving intact macromolecular ions [1]. In chemical synthesis and formulation, the additional methoxy group on sinapic acid compared to ferulic acid significantly lowers its radical scavenging IC50 and alters the steric hindrance of derived monomers, directly impacting the glass transition temperature (Tg) and crosslinking density of resulting bio-based polymers[2].

MALDI-TOF MS Matrix Suitability for High-Molecular-Weight Proteins

For the mass spectrometric analysis of intact proteins, matrix selection strictly dictates the detectable mass range. Sinapic acid is established as the optimal matrix for high-molecular-weight proteins (>10 kDa to >150 kDa), providing soft ionization that minimizes in-source decay. In contrast, CHCA transfers higher internal energy to the analyte, making it highly efficient for small peptides (<4 kDa) but resulting in severe fragmentation, adduct formation, and signal degradation for larger intact proteins [1].

Evidence DimensionEffective intact protein mass range and ionization softness
Target Compound DataOptimal signal-to-noise for intact proteins >10 kDa (up to ~150 kDa) with minimal fragmentation
Comparator Or BaselineCHCA (α-cyano-4-hydroxycinnamic acid)
Quantified DifferenceCHCA is restricted to <4 kDa peptides; Sinapic acid extends the viable intact mass range by over an order of magnitude.
ConditionsMALDI-TOF MS of standard proteins using standard dried-droplet preparation.

Procurement of sinapic acid is mandatory for laboratories conducting top-down proteomics or intact protein quality control, as standard peptide matrices like CHCA will fail to yield usable spectra for large macromolecules.

Enhanced Radical Scavenging Capacity via Dual Methoxy Substitution

The antioxidant efficacy of hydroxycinnamic acids is heavily dependent on the stabilization of the resulting phenoxyl radical. Sinapic acid, possessing two methoxy groups (3,5-dimethoxy), exhibits superior electron-donating properties compared to ferulic acid, which possesses only one (3-methoxy). Quantitative evaluations using DPPH radical scavenging assays demonstrate that sinapic acid achieves a significantly lower IC50, indicating higher antioxidant potency and faster reaction kinetics than ferulic acid[1].

Evidence DimensionDPPH radical scavenging activity (IC50)
Target Compound DataHigher radical scavenging efficiency (lower IC50 value)
Comparator Or BaselineFerulic acid (single methoxy substitution)
Quantified DifferenceSinapic acid consistently outperforms ferulic acid in molar antioxidant capacity due to the synergistic electron-donating effect of the second methoxy group.
ConditionsStandardized in vitro DPPH radical scavenging assay in methanolic solution.

Formulators of oxidation-sensitive biochemical reagents or active cosmetic ingredients should prioritize sinapic acid over ferulic acid when maximum radical scavenging efficiency per mole is required.

Thermomechanical Tuning of Bio-Based Polymers

When utilized as a bio-based monomer for polymer synthesis (e.g., bisphenols or epoxies), the specific molecular structure of sinapic acid directly influences the thermomechanical properties of the resulting material. Compared to ferulic acid-derived polymers, sinapic acid derivatives exhibit higher molar mass and increased steric hindrance due to the extra ortho-methoxy group. This structural difference alters the theoretical crosslinking density and modifies the glass transition temperature (Tg) of the cured resins, allowing for precise thermomechanical tuning in bio-based material development [1].

Evidence DimensionPolymer glass transition temperature (Tg) and crosslinking density
Target Compound DataSinapic acid-derived epoxies yield specific Tg profiles driven by higher monomeric steric hindrance
Comparator Or BaselineFerulic acid-derived epoxies
Quantified DifferenceThe additional methoxy group in sinapic acid alters the curing agent concentration requirements and final network flexibility compared to ferulic acid analogs.
ConditionsChemoenzymatic synthesis of bisphenols followed by curing into epoxy-amine resins.

Materials scientists must select between sinapic and ferulic acid precursors based on the target thermal stability, crosslinking density, and flexibility requirements of the final bio-based resin.

Intact Protein Mass Spectrometry (MALDI-TOF)

Sinapic acid is the industry-standard matrix for the analysis of large biomolecules, glycoproteins, and top-down proteomics, where its 'cool' ionization properties are critical for minimizing in-source fragmentation of proteins >10 kDa [1].

High-Performance Bio-based Resins

It serves as a specialized precursor for synthesizing renewable bisphenols, epoxies, and polyurethanes, offering tunable thermomechanical properties (Tg) and crosslinking densities distinct from those achievable with ferulic acid derivatives[2].

Advanced Antioxidant Formulations

Utilized as a high-potency radical scavenger in biochemical assays and active formulations where its dual-methoxy structure provides superior redox kinetics and protection compared to standard mono-methoxy phenolic acids [3].

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

224.06847348 g/mol

Monoisotopic Mass

224.06847348 g/mol

Heavy Atom Count

16

Melting Point

192 °C

UNII

P0I60993EC

GHS Hazard Statements

Aggregated GHS information provided by 169 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7362-37-0
530-59-6

Metabolism Metabolites

Sinapinic acid has known human metabolites that include Sinapinic acid-O-glucuronide isomer.

Wikipedia

Sinapinic_acid

Use Classification

Food additives -> Flavoring Agents

Dates

Last modified: 08-15-2023

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